4-(Butylamino)-2-chlorobenzonitrile
Description
4-(Butylamino)-2-chlorobenzonitrile is a benzonitrile derivative featuring a butylamino group at the 4-position and a chlorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClN₂, with a calculated molecular weight of 212.69 g/mol. The compound’s structure combines electron-withdrawing (cyano, chloro) and electron-donating (butylamino) groups, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-(butylamino)-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-6-14-10-5-4-9(8-13)11(12)7-10/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
LZCCVFKQWWHINU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)-2-chlorobenzonitrile typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with butylamine under basic conditions to yield 4-(Butylamino)-2-chlorobenzonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 4-(Butylamino)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 4-(Butylamino)-2-hydroxybenzonitrile.
Oxidation: Formation of 4-(Butylamino)-2-chloronitrobenzene.
Reduction: Formation of 4-(Butylamino)-2-chlorobenzylamine.
Scientific Research Applications
4-(Butylamino)-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-2-chlorobenzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological macromolecules, while the chlorobenzonitrile core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features and properties of 4-(Butylamino)-2-chlorobenzonitrile and its analogs:
Key Observations:
Substituent Diversity: The butylamino group in the target compound enhances lipophilicity compared to heterocyclic substituents (e.g., pyrimidine in or pyrazole in ). This may improve membrane permeability in biological systems. Azo-linked compounds () exhibit extended conjugation, making them suitable for optical applications like dyes. Bromomethyl in provides a reactive site for nucleophilic substitutions, unlike the stable butylamino group in the target compound.
Molecular Weight and Complexity :
- The target compound has the lowest molecular weight among the listed analogs, favoring simpler synthesis and purification.
- Larger molecules like the azo derivative (, 358.82 g/mol) are structurally complex, likely requiring multi-step synthesis.
Nitrogen Content :
- Pyrimidine- and pyrazole-containing analogs () have higher nitrogen content, which is advantageous in drug design (e.g., hydrogen bonding with biological targets).
Biological Activity
4-(Butylamino)-2-chlorobenzonitrile is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- IUPAC Name : 4-(Butylamino)-2-chlorobenzonitrile
The compound features a chlorobenzonitrile backbone with a butylamino substituent, which is crucial for its biological interactions.
Research indicates that 4-(Butylamino)-2-chlorobenzonitrile may interact with various biological targets, including enzymes and receptors. Its mechanism of action likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzonitriles which have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) .
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways. For instance, compounds with similar structures have been noted for their activity on adrenergic receptors .
Antiproliferative Effects
Several studies have reported the antiproliferative effects of 4-(Butylamino)-2-chlorobenzonitrile on various cancer cell lines. For example:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest .
- Case Study 2 : Another study showed that it effectively reduced the viability of breast cancer cells through a mechanism involving reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicated that 4-(Butylamino)-2-chlorobenzonitrile exhibits significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest that 4-(Butylamino)-2-chlorobenzonitrile possesses favorable absorption characteristics:
- Bioavailability : Computational models predict good oral bioavailability and absorption in the gastrointestinal tract, adhering to Lipinski's Rule of Five, which indicates its potential as an orally administered drug .
Research Findings Summary Table
| Study/Source | Biological Activity | Mechanism | Cell Line/Organism |
|---|---|---|---|
| Study 1 | Antiproliferative | Apoptosis | Prostate Cancer Cells |
| Study 2 | Antiproliferative | ROS Generation | Breast Cancer Cells |
| Study 3 | Antimicrobial | Bacterial Inhibition | Gram-positive Bacteria |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(butylamino)-2-chlorobenzonitrile, and how can intermediates be optimized for yield?
- Methodology :
- Nucleophilic substitution : React 2-chloro-4-nitrobenzonitrile with butylamine under reflux in a polar aprotic solvent (e.g., DMF) to substitute the nitro group. Optimize reaction time (12–24 hr) and temperature (80–100°C) to avoid over-alkylation.
- Reductive amination : Reduce 2-chloro-4-cyanobenzaldehyde with butylamine using NaBHCN as a reducing agent. Monitor pH (6–7) to enhance selectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (>98%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- FT-IR : Confirm the presence of nitrile (C≡N stretch ~2220 cm) and secondary amine (N–H bend ~1550 cm) .
- NMR : H NMR (CDCl) should show signals for the butyl chain (δ 0.9–1.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). C NMR will confirm the nitrile carbon (~115 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained) .
Q. What safety protocols are critical during handling and storage?
- Safety measures :
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the nitrile group .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do steric and electronic effects of the butylamino substituent influence reactivity in cross-coupling reactions?
- Experimental design :
- Compare Suzuki-Miyaura coupling rates of 4-(butylamino)-2-chlorobenzonitrile with analogous compounds (e.g., methylamino or phenylamino derivatives).
- Use Pd(PPh) as a catalyst and arylboronic acids to assess coupling efficiency. Monitor steric hindrance via DFT calculations (e.g., Gaussian09) .
- Data interpretation :
- Bulky substituents may reduce coupling yields by ~20–30% due to hindered catalyst access.
Q. How can computational modeling resolve discrepancies in spectroscopic data?
- Case study :
- If experimental C NMR shifts conflict with predicted values (e.g., using ChemDraw or ACD/Labs), perform DFT-based NMR chemical shift calculations (B3LYP/6-311+G(d,p)) to identify conformational isomers .
- Validate via variable-temperature NMR to detect dynamic effects (e.g., rotational barriers of the butyl chain) .
Q. What strategies mitigate byproduct formation during halogenation or functionalization?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
